N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound that combines several functional groups, including a furan ring, a pyrazole ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyridazine core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can be used as a building block for more complex molecules
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its heterocyclic structure is often associated with pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new medications.
Industry
In the materials science industry, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
- N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-thiol
- N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-sulfonamide
Uniqueness
N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties, stability, or efficacy, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c19-13(14-9-10-3-1-8-20-10)11-4-5-12(17-16-11)18-7-2-6-15-18/h1-8H,9H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGVSBHVDZDVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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